molecular formula C18H16O8 B101293 Centaureidin CAS No. 17313-52-9

Centaureidin

Cat. No. B101293
CAS RN: 17313-52-9
M. Wt: 360.3 g/mol
InChI Key: BZXULYMZYPRZOG-UHFFFAOYSA-N
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Description

Centaureidin is a trihydroxyflavone that consists of quercetagetin in which the hydroxy groups at positions 3, 6 and 4’ have been replaced by methoxy groups .


Synthesis Analysis

Centaureidin is found in fig fruits, specifically in the cultivars “Japanese Purple Fruit” and “Masui Dauphine”. It is present in the ripe fruit peel and its content tends to increase in the peel and decrease in the pulp . The synthesis of Centaureidin involves key enzymes such as PAL, CHI, DFR, and UFGT .


Molecular Structure Analysis

The molecular formula of Centaureidin is C18H16O8. It has an average mass of 360.315 Da and a monoisotopic mass of 360.084503 Da .


Chemical Reactions Analysis

Centaureidin is involved in the process of skin pigmentation. It is believed to directly or indirectly activate Rho, leading to melanocyte dendrite retraction without influencing melanogenic enzyme expression or melanin synthesis .


Physical And Chemical Properties Analysis

Centaureidin has a density of 1.5±0.1 g/cm3, a boiling point of 649.9±55.0 °C at 760 mmHg, and a flash point of 239.1±25.0 °C. It has 8 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Vasodilator Effects

Centaureidin has been studied for its potential vasodilator effects. Research has shown that centaureidin can relax contractions in rat aorta, indicating its effectiveness in vasodilation. This effect was observed to be endothelium-independent, suggesting a direct action on vascular smooth muscle (Orallo et al., 1998).

Cytotoxicity and Anticancer Properties

Several studies have explored the cytotoxic properties of centaureidin in relation to cancer treatment. Centaureidin exhibited cytotoxic activity in various cancer cell lines, including its ability to inhibit tubulin polymerization, which is a critical process in cell division (Beutler et al., 1998). Additionally, centaureidin-induced apoptosis in A549 cells, a type of lung cancer cell line, through the activation of the NF-κB signaling pathway (Fu Da-hu, 2015).

Anti-Inflammatory Properties

Centaureidin has been investigated for its anti-inflammatory properties. It demonstrated inhibition of key inflammatory mediators, suggesting its potential in treating inflammatory conditions (Abad et al., 1995). Furthermore, flavonoids including centaureidin from Bidens pilosa have been shown to stimulate IFN-gamma expression, indicating immunomodulatory effects (Chang et al., 2007).

Antiviral Potential

Centaureidin, along with other compounds from Centaurea jacea, has been evaluated for antiviral properties, particularly as potential inhibitors for COVID-19. This research involved molecular docking and dynamic studies, indicating promising results in inhibiting the main protease of SARS-CoV-2 (Muhammad et al., 2021).

Transepithelial Transport Studies

The transepithelial transport of centaureidin across Caco-2 cell monolayers has been investigated, providing insights into its absorption and bioavailability characteristics. This study suggested passive diffusion with efflux by P-glycoprotein as a mechanism for centaureidin's transport across cellular barriers (Gu Suhua, 2011).

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXULYMZYPRZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169530
Record name Centaureidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centaureidin

CAS RN

17313-52-9
Record name Centaureidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17313-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Centaureidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centaureidin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106969
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Record name Centaureidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTAUREIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548R7290J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
905
Citations
JA Beutler, JH Cardellina II, CM Lin, E Hamel… - Bioorganic & Medicinal …, 1993 - Elsevier
… give centaureidin (1, 10 mg, mean GI,, 0.27 @ml). Our isolate was identified as centaureidin … It is notable that the profiles of differential cytotoxicity of the pure centaureidin (Figure I), the …
Number of citations: 86 www.sciencedirect.com
SL Chang, YM Chiang, CLT Chang, HH Yeh… - Journal of …, 2007 - Elsevier
Bidens pilosa is used as an ethnical medicine for bacterial infection or immune modulation in Asia, America and Africa. Here, we employed an IFN-γ promoter-driven luciferase reporter …
Number of citations: 105 www.sciencedirect.com
Y Ito, A Kanamaru, A Tada - Biochimica et Biophysica Acta (BBA)-General …, 2006 - Elsevier
… the effects of centaureidin on the small … that centaureidin affected not only melanosome transfer efficiency, but also melanocyte cell morphology; melanocytes treated with centaureidin …
Number of citations: 38 www.sciencedirect.com
F Orallo, M Lamela, M Camina, E Uriate… - Planta …, 1998 - thieme-connect.com
In this work, the potential vasorelaxant activity of centaurein and centaureidin, two flavonoids from Centaurea corcubionensis, were studied for the first time in rat aorta. Centaureidin (10 …
Number of citations: 58 www.thieme-connect.com
T Horie - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… The hydrolysis of I with sulfuric acid afforded an aglycone, centaureidin (5,7,3'-trihydroxy-3,6,… The infrared and ultraviolet spectra of synthetic centaureidin superimpose on those of the …
Number of citations: 5 www.journal.csj.jp
P Forgo, I Zupkó, J Molnár, A Vasas, G Dombi… - Fitoterapia, 2012 - Elsevier
Bioassay-guided fractionation of the chloroform extract of Centaurea jacea L. afforded the isolation of cirsiliol, apigenin, hispidulin, eupatorin, isokaempferide, axillarin, centaureidin, 6-…
Number of citations: 89 www.sciencedirect.com
M Shoeb - 2005 - rgu-repository.worktribe.com
This thesis, which is divided into four chapters, represents an account on the isolation, identification and the assessment of bioactivity of cytotoxic compounds from the genus Centaurea (…
Number of citations: 19 rgu-repository.worktribe.com
R Seghiri, O Boumaza, R Mekkiou, S Benayache… - Phytochemistry …, 2009 - Elsevier
A new acylated flavonoid glucoside named algerianin 1 and a new as natural product, 4′-methyl gossypetin 2, together with 10 known compounds, isovanillic acid ethyl ester, β-…
Number of citations: 72 www.sciencedirect.com
LP Christensen - Phytochemistry, 1991 - Elsevier
… The flavones apigenin, kaempferol 3-methyl ether, kaempferol 3,6-dimethyl ether, centaureidin, jaceidin and hispidulin were found in appreciable amounts in both plants. …
Number of citations: 48 www.sciencedirect.com
C Long, P Sauleau, B David, C Lavaud, V Cassabois… - Phytochemistry, 2003 - Elsevier
Bio-guided fractionation of an extract from Tanacetum parthenium showing activity as mitotic blocker allowed the isolation and identification of santin 3, jaceidin 2 and centaureidin 1. …
Number of citations: 103 www.sciencedirect.com

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